(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a complex structure, incorporating a bromobenzo[d]thiazole moiety, a piperazine ring, and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the bromobenzo[d]thiazole intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiol compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with varied functional groups.
Scientific Research Applications
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The bromobenzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
- (4-(6-Iodobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone
Uniqueness
The uniqueness of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-25-16-5-3-2-4-14(16)18(24)22-8-10-23(11-9-22)19-21-15-7-6-13(20)12-17(15)26-19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISDFKSLUMYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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